molecular formula C21H25ClN6O B2572114 6-morpholino-N2-(m-tolyl)-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride CAS No. 1179467-22-1

6-morpholino-N2-(m-tolyl)-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride

Cat. No.: B2572114
CAS No.: 1179467-22-1
M. Wt: 412.92
InChI Key: KTBBYYDHBFCYNO-UHFFFAOYSA-N
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Description

6-morpholino-N2-(m-tolyl)-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride is a synthetic organic compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of morpholino and tolyl groups in its structure suggests potential biological activity and utility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-morpholino-N2-(m-tolyl)-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride typically involves the nucleophilic substitution of cyanuric chloride with appropriate amines. The general synthetic route can be summarized as follows:

    Starting Material: Cyanuric chloride is used as the starting material.

    First Substitution: The first substitution involves the reaction of cyanuric chloride with morpholine to form 6-morpholino-1,3,5-triazine.

    Second Substitution: The second substitution involves the reaction of the intermediate with m-toluidine to form 6-morpholino-N2-(m-tolyl)-1,3,5-triazine-2-amine.

    Third Substitution: The final substitution involves the reaction of the intermediate with p-toluidine to form 6-morpholino-N2-(m-tolyl)-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine.

    Hydrochloride Formation: The final product is obtained by treating the compound with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of solvents like 1,4-dioxane or 1,2-dichloroethane and controlling reaction temperatures and times to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

6-morpholino-N2-(m-tolyl)-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride can undergo various chemical reactions, including:

    Nucleophilic Substitution: The compound can participate in further nucleophilic substitution reactions due to the presence of reactive sites on the triazine ring.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the tolyl groups.

    Condensation Reactions: The compound can participate in condensation reactions with other amines or aldehydes.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as primary or secondary amines, solvents like 1,4-dioxane, and reaction conditions involving reflux.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to various substituted triazines, while oxidation and reduction can modify the tolyl groups.

Scientific Research Applications

6-morpholino-N2-(m-tolyl)-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride has several scientific research applications:

    Medicinal Chemistry: The compound’s structure suggests potential antitumor and antimicrobial properties, making it a candidate for drug development.

    Agriculture: Triazine derivatives are known for their herbicidal properties, and this compound may be explored for similar applications.

    Materials Science: The compound can be used in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 6-morpholino-N2-(m-tolyl)-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride involves its interaction with specific molecular targets. The morpholino and tolyl groups may facilitate binding to enzymes or receptors, leading to inhibition or activation of specific pathways. For example, triazine derivatives are known to inhibit dihydrofolate reductase, an enzyme involved in DNA synthesis, which can explain their antitumor activity.

Comparison with Similar Compounds

Similar Compounds

    Hexamethylmelamine: Used clinically for its antitumor properties.

    2-amino-4-morpholino-1,3,5-triazine: Known for its antitumor activity.

    Hydroxymethylpentamethylmelamine: An active metabolite with significant biological activity.

Uniqueness

6-morpholino-N2-(m-tolyl)-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride is unique due to the specific combination of morpholino and tolyl groups, which may confer distinct biological and chemical properties compared to other triazine derivatives.

Biological Activity

6-Morpholino-N2-(m-tolyl)-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine hydrochloride is a member of the triazine family, known for its diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential applications in cancer treatment, anti-inflammatory responses, and central nervous system disorders. This article reviews the biological activity of this compound based on recent research findings and case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C16H20ClN5S\text{C}_{16}\text{H}_{20}\text{ClN}_5\text{S}

This structure features a triazine core with various substituents that influence its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Key mechanisms include:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit several enzymes involved in cancer progression, such as DNA topoisomerase IIα and various kinases .
  • Receptor Binding : It exhibits binding affinity to central nervous system receptors like serotonin and adenosine receptors, which may contribute to its therapeutic effects in neurological conditions .

Anticancer Activity

Research indicates that this compound demonstrates significant anticancer properties. Studies have shown:

  • In vitro Studies : The compound has been tested against various cancer cell lines, demonstrating potent cytotoxicity. For instance, it displayed effective inhibition of proliferation in HeLa cells (cervical cancer) and HCT-116 cells (colon cancer) .
  • In vivo Studies : In animal models, administration of this compound resulted in reduced tumor growth and improved survival rates compared to control groups .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties. It has been found to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and mediators. This suggests potential applications in treating inflammatory diseases .

Central Nervous System Effects

Studies suggest that the compound may have neuroprotective effects. Its interaction with CNS receptors could help mitigate symptoms associated with neurodegenerative diseases. For example, it may enhance cognitive function or protect against neuronal damage in models of Alzheimer's disease .

Data Table: Biological Activities Summary

Activity TypeCell Line / ModelEffect ObservedReference
AnticancerHeLaSignificant cytotoxicity
AnticancerHCT-116Inhibition of proliferation
Anti-inflammatoryMurine modelsReduced cytokine levels
CNS effectsAlzheimer’s modelNeuroprotection observed

Case Studies

  • Case Study on Antitumor Efficacy :
    A study evaluated the efficacy of this compound in a xenograft model of human cancer. Results indicated a substantial reduction in tumor volume and weight when treated with the compound compared to untreated controls. The study concluded that the triazine derivative could serve as a promising candidate for further development in cancer therapy .
  • Neuroprotective Effects :
    In a model of neurodegeneration, the administration of this compound resulted in improved cognitive performance and reduced neuronal loss. These findings support its potential role in treating neurodegenerative disorders such as Alzheimer's disease .

Properties

IUPAC Name

2-N-(3-methylphenyl)-4-N-(4-methylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O.ClH/c1-15-6-8-17(9-7-15)22-19-24-20(23-18-5-3-4-16(2)14-18)26-21(25-19)27-10-12-28-13-11-27;/h3-9,14H,10-13H2,1-2H3,(H2,22,23,24,25,26);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTBBYYDHBFCYNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC=CC(=C4)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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